molecular formula C14H10BrClN2O B5852826 N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide

N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide

Cat. No. B5852826
M. Wt: 337.60 g/mol
InChI Key: JSQZSISVCHYYPB-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide, commonly known as BRD7678, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Scientific Research Applications

BRD7678 has been used in a variety of scientific research applications, including cancer research, immunology, and neurobiology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of other chemotherapeutic agents. In immunology, BRD7678 has been used to study the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the regulation of immune cell function, and to develop new immunotherapeutic strategies. In neurobiology, BRD7678 has been used to investigate the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the development and function of the nervous system.

Mechanism of Action

BRD7678 binds to the bromodomain of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins, preventing their interaction with acetylated histones and other transcriptional co-factors. This results in the inhibition of gene expression, particularly of genes that are involved in cell proliferation and survival. The mechanism of action of BRD7678 is similar to other N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide inhibitors, such as JQ1 and I-N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide762.
Biochemical and Physiological Effects:
BRD7678 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in some cancer cell lines. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and gemcitabine. In immunology, BRD7678 has been shown to modulate the function of immune cells, such as T cells and macrophages, and to enhance their anti-tumor activity. In neurobiology, BRD7678 has been shown to affect the development and function of the nervous system, particularly in the regulation of synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

The advantages of using BRD7678 in lab experiments include its potency, specificity, and availability. It has been extensively characterized in the literature, and is commercially available from several vendors. However, the limitations of using BRD7678 include its potential toxicity and off-target effects, which may vary depending on the cell type and experimental conditions. It is important to carefully optimize the concentration and duration of treatment, and to use appropriate controls and assays to validate the results.

Future Directions

There are several future directions for the use of BRD7678 in scientific research. One direction is to further investigate its mechanism of action and specificity, particularly in the context of different cell types and disease models. Another direction is to develop new derivatives and analogs of BRD7678 with improved potency and selectivity. Additionally, BRD7678 could be used in combination with other compounds, such as immune checkpoint inhibitors or epigenetic modifiers, to enhance their therapeutic efficacy. Finally, BRD7678 could be used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases.

Synthesis Methods

The synthesis of BRD7678 has been reported in the literature. The method involves the reaction of 5-bromo-2-pyridinylamine with 4-chlorophenylacrylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

properties

IUPAC Name

(E)-N-(5-bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O/c15-11-4-7-13(17-9-11)18-14(19)8-3-10-1-5-12(16)6-2-10/h1-9H,(H,17,18,19)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQZSISVCHYYPB-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide

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